molecular formula C20H13ClN2O B5580022 3-(2-chlorophenyl)-2-phenyl-4(3H)-quinazolinone

3-(2-chlorophenyl)-2-phenyl-4(3H)-quinazolinone

Cat. No.: B5580022
M. Wt: 332.8 g/mol
InChI Key: MJKHRRYSBZEDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-2-phenyl-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C20H13ClN2O and its molecular weight is 332.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.0716407 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Resolution of Atropisomeric Phosphine Ligands :Dai, Wong, and Virgil (1998) explored the synthesis of 2-methyl-3-[2'-(diphenylphosphino)phenyl]-4(3H)-quinazolinone and its analogues. These compounds were synthesized by coupling N-acetylanthranilic acid with phosphinoanilines and resolved using a resolving agent. This study highlights the synthetic versatility of quinazolinone derivatives in ligand creation (Dai, Wong, & Virgil, 1998).

  • Antitumor Effects and Farnesyl Protein Transferase Inhibition :Venet, End, and Angibaud (2003) described the antitumor effects of R115777, a quinazolinone derivative, which is a potent inhibitor of farnesyl protein transferase. This compound has demonstrated significant effects in vivo after oral administration in mice, showcasing its potential in cancer therapy (Venet, End, & Angibaud, 2003).

  • Chemical Sensor for Fe3+ :Zhang et al. (2007) developed a fluoroionophore based on 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone for sensitive detection of Fe3+. This compound, through its photophysical properties, offers a novel approach for iron ion detection in various applications (Zhang et al., 2007).

  • Synthesis and Anticonvulsant Activity :Wolfe et al. (1990) synthesized a series of 4(3H)-quinazolinones and evaluated their anticonvulsant activity. They found that certain derivatives provided protection against seizures, combined with relatively low neurotoxicity (Wolfe et al., 1990).

  • Lithiation of Quinazolinones :Smith et al. (1996) explored the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, leading to the synthesis of various 2-substituted derivatives. This study demonstrates the chemical flexibility of quinazolinone derivatives in reaction with electrophiles (Smith et al., 1996).

  • Photochemical Behavior and Synthesis :Kaneko et al. (1986) investigated the photochemical behavior of 3-(3-butenyl)-4(3H)-quinazolinone and its derivatives. This study highlights the potential use of these compounds in photoreactions and synthetic applications (Kaneko et al., 1986).

  • Antimicrobial Activity and Colorimetric Studies :Patel and Patel (2012) synthesized novel quinazolinone-based reactive dyes with antimicrobial properties. Their study showcases the application of quinazolinone derivatives in the development of functional dyes with biological activities (Patel & Patel, 2012).

  • Therapeutic Potential Against Breast Cancer :De et al. (2019) investigated a natural quinazoline derivative from marine sponge Hyrtios erectus for its potential against breast cancer. This study highlights the exploration of quinazolinone derivatives in cancer research (De et al., 2019).

Properties

IUPAC Name

3-(2-chlorophenyl)-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O/c21-16-11-5-7-13-18(16)23-19(14-8-2-1-3-9-14)22-17-12-6-4-10-15(17)20(23)24/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKHRRYSBZEDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.